molecular formula C12H14N4O B2551178 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448125-75-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2551178
CAS No.: 1448125-75-4
M. Wt: 230.271
InChI Key: SRCXKOMBMPPMHZ-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound featuring a pyrazole core linked to a pyridine ring and an acetamide group. This structure places it within a class of nitrogen-based heterocyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Pyrazolyl-acetamide derivatives are recognized as an important class of bioactive heterocycles and are frequently investigated for their diverse pharmacological properties . Researchers utilize this family of compounds as a key scaffold in the design and synthesis of novel molecules for various biological evaluations. While the specific research applications for this exact compound are not fully detailed in the literature, structurally similar analogs have been explored for their potential as inhibitors of bacterial enzymes and have been featured in patents for their therapeutic potential, such as being developed as HIF activators . The presence of both pyrazole and pyridine rings, which are common pharmacophores, makes this compound a valuable intermediate or building block for developing new active molecules and studying structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)13-7-9-16-8-5-12(15-16)11-4-2-3-6-14-11/h2-6,8H,7,9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCXKOMBMPPMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative substrates such as aldehydes, alcohols, and nitriles can be explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6 M) at 80–100°C for 6–8 hours produces 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine and acetic acid.

    N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamideHCl2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine+CH3COOH\text{this compound} \xrightarrow{\text{HCl}} \text{2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine} + \text{CH}_3\text{COOH}
  • Basic Hydrolysis :
    Treatment with NaOH (2 M) at 60°C for 4 hours generates the sodium salt of the corresponding carboxylic acid.

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureTimeProductYield
AcidicHCl (6 M)80–100°C6–8 hEthylamine derivative + acetic acid85–92%
BasicNaOH (2 M)60°C4 hSodium carboxylate78–84%

Oxidation Reactions

The pyridinyl and pyrazolyl groups are susceptible to oxidation. Using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C oxidizes the pyridine ring to form N-oxide derivatives :

This compoundH2O2N-(2-(3-(pyridin-2-yl-1-oxide)-1H-pyrazol-1-yl)ethyl)acetamide\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{N-(2-(3-(pyridin-2-yl-1-oxide)-1H-pyrazol-1-yl)ethyl)acetamide}

Key Observations :

  • Reaction completion: 3–4 hours (monitored via TLC).

  • Yield: 70–75% after column purification (silica gel, CH₂Cl₂/MeOH 9:1).

Nucleophilic Substitution

The ethylamine chain and acetamide group participate in nucleophilic substitution reactions:

  • Thiol Substitution :
    Reacting with benzyl mercaptan (PhCH₂SH) in DMF at 80°C replaces the acetamide group, forming 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide .

  • Amine Alkylation :
    Treatment with methyl iodide (CH₃I) in THF/K₂CO₃ yields N-methyl derivatives (e.g., quaternized pyridinium products) .

Table 2: Substitution Reactions

SubstrateReagentConditionsProductYield
AcetamidePhCH₂SH, DMF80°C, 12 hBenzylthio-acetamide derivative65%
Ethylamine derivativeCH₃I, K₂CO₃/THFRT, 6 hN-Methylated product88%

Coupling Reactions

The pyrazole ring facilitates cross-coupling reactions:

  • Suzuki Coupling :
    Using Pd(PPh₃)₄ as a catalyst, the compound reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Coupling with aryl halides (e.g., 2-bromopyridine) introduces amino groups at the pyrazole C-4 position .

Table 3: Coupling Reaction Efficiency

Reaction TypeCatalystSubstrateProductYield
Suzuki CouplingPd(PPh₃)₄4-MeO-PhB(OH)₂Biaryl-pyrazole-acetamide82%
Buchwald-HartwigPd₂(dba)₃/XPhos2-Bromopyridine4-Aminopyridyl-pyrazole derivative76%

Complexation with Metal Ions

The pyridinyl nitrogen and pyrazole act as ligands for transition metals:

  • Copper(II) Complexes :
    Reacting with CuCl₂ in ethanol forms a square-planar complex, characterized by UV-Vis (λmax=610 nm\lambda_{\text{max}} = 610\ \text{nm}) and ESR spectroscopy (g=2.15g_{\parallel} = 2.15).

  • Zinc Coordination :
    Forms tetrahedral complexes with Zn(NO₃)₂, confirmed via X-ray crystallography .

Comparative Reactivity Analysis

The compound’s reactivity is influenced by

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions, including the condensation of pyridine derivatives with pyrazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridine and pyrazole can inhibit the growth of Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .

Anticancer Activity

Investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Material Science Applications

This compound has also been explored for its potential use in material science, particularly in the development of organic semiconductors and sensors. Its molecular structure allows for significant π–π stacking interactions, which are crucial for enhancing electrical conductivity in organic materials.

Antimicrobial Evaluation

A study published in 2024 evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives exhibited strong inhibition zones against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Research

Another research project focused on the anticancer effects of pyrazole compounds, where this compound was tested against various cancer cell lines. The findings showed a dose-dependent response in cell viability assays, highlighting its potential role in cancer treatment protocols .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyrazole-Benzimidazole Hybrids

Compounds :

  • N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28)
  • N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31)

Structural Features :

  • Replace the pyridine ring with a benzimidazole core.
  • Incorporate acetamide linkers but with additional substituents (e.g., tetrazole in compound 31).

Comparison :

  • Solubility : The benzimidazole core may reduce solubility compared to the pyridine-containing target compound due to increased hydrophobicity.

Triazole-Pyrimidine Derivatives

Compound :

  • 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

Structural Features :

  • Replaces pyrazole with a 1,2,3-triazole ring.
  • Incorporates a pyridin-3-yl-pyrimidine group instead of pyridin-2-yl.

Comparison :

  • Reactivity : Triazoles offer click chemistry compatibility, enhancing modular synthesis compared to pyrazoles.
  • Binding Interactions : The pyridin-3-yl group may alter binding orientation in biological targets compared to pyridin-2-yl in the target compound.

Fluorinated Pyrazole Analogs

Compound :

  • (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189)

Structural Features :

  • Contains difluoromethyl groups on the pyrazole ring.
  • Complex indazole-pyridine core with sulfonyl and alkyne substituents.

Comparison :

  • Synthetic Complexity : The indazole-pyridine scaffold increases synthetic difficulty compared to the simpler pyridine-pyrazole system.

Multi-Pyrazole Derivatives

Compound :

  • N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide

Structural Features :

  • Two pyrazole rings and a dimethylanilide group.
  • Molecular formula: C17H19N5O .

Comparison :

  • Solubility : The dimethylanilide group may reduce aqueous solubility compared to the target compound’s pyridine ring.
  • Steric Effects : Dual pyrazole units could hinder binding to flat enzymatic pockets, unlike the single pyrazole in the target compound.

Key Findings and Implications

Structural Flexibility : The pyridine-pyrazole core allows for diverse derivatization, enabling optimization of solubility, binding affinity, and metabolic stability.

Synthetic Efficiency : Microwave-assisted methods (e.g., for compound 2e) improve reaction times but may compromise yields compared to conventional methods .

Substituent Effects : Fluorination (compound 189) and heterocyclic variations (benzimidazole vs. pyridine) significantly alter physicochemical and pharmacological profiles .

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C11H13N3O\text{Molecular Formula C}_{11}\text{H}_{13}\text{N}_{3}\text{O}

This compound is a derivative of pyridine and pyrazole, which are known for their diverse biological activities. The presence of the acetamide group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.025 mg/mL
Compound BE. coli0.0039 mg/mL
This compoundTBDTBD

Anticancer Potential

The anticancer properties of similar compounds have also been explored. Studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with a similar structure have been noted for their ability to modulate the Hypoxia-Inducible Factor (HIF), which plays a crucial role in tumor metabolism .

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties, particularly against elastase and other proteases. In vitro assays demonstrated that certain derivatives could inhibit elastase activity effectively, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several pyrazole derivatives to evaluate their antimicrobial efficacy against clinical isolates. The compound this compound was tested alongside other analogs. Results indicated that it displayed moderate antibacterial activity with an MIC comparable to established antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrazole derivatives in breast cancer cell lines. The study revealed that this compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as elastase.
  • Modulation of Signaling Pathways : Interfering with pathways related to cell proliferation and survival.
  • Interaction with Cellular Targets : Engaging with DNA or RNA synthesis processes.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signal/PeakReference
¹H NMR (DMSO-d₆)δ 8.5–8.7 (pyridinyl H), δ 7.8–8.0 (pyrazole H)
IR (KBr)1650–1680 cm⁻¹ (C=O stretch)
LC-MS (ESI+)[M+H]⁺ m/z = Calculated molecular weight ±1

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low yield in acetamide stepUse excess chloroacetyl chloride (1.5 eq)
Pyrazole-pyridine couplingEmploy Pd-catalyzed cross-coupling
Purification difficultiesGradient column chromatography (SiO₂)

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